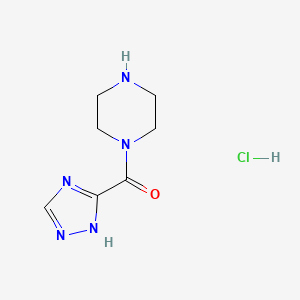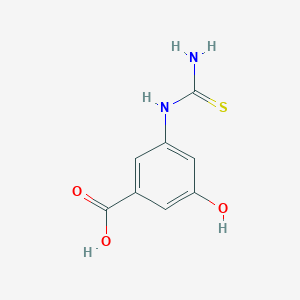![molecular formula C20H19NO6S B2706336 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothietan-3-yl]acetic acid CAS No. 2171820-04-3](/img/structure/B2706336.png)
2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothietan-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothietan-3-yl]acetic acid” is a chemical compound with a molecular weight of 452.51 . It is also known by its IUPAC name "2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid" .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorenylmethyloxycarbonyl (Fmoc) group attached to an azetidin-3-yl group via an amide bond . The Fmoc group is a bulky aromatic group, which can influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis
This compound has a molecular weight of 452.51 . More specific physical and chemical properties such as solubility, melting point, and boiling point are not provided in the available resources .Applications De Recherche Scientifique
Applications in Environmental and Health Studies
Several studies have explored the environmental presence and health implications of related fluorinated compounds. For instance, research on perfluorinated compounds (PFCs) in human blood from various countries highlights their widespread distribution and potential health impacts. These studies provide insights into exposure pathways and the persistence of such compounds in the environment and the human body, contributing to a better understanding of their ecological and health ramifications (Kannan et al., 2004; Ericson et al., 2007).
Toxicology and Safety Assessments
Toxicological studies, such as those detailing the effects of acute exposure to acetic acid and related compounds, inform safety guidelines and therapeutic measures following exposure. These studies often focus on the outcomes of ingestion or contact with high concentrations of acetic acid, aiding in the development of medical and emergency responses (Hiran & Kumar, 2017).
Dietary Studies and Health Benefits
Research on the dietary inclusion of acetic acid, primarily through vinegar, suggests potential health benefits, such as weight management, improved metabolic responses, and enhanced satiety after meals. These studies contribute to the broader field of nutritional science, exploring the role of diet in managing obesity and metabolic health (Kondo et al., 2009; Östman et al., 2005).
Environmental Exposure and Monitoring
Studies on the monitoring of environmental exposure to fluorinated and chlorinated compounds, including those similar in structure to the compound , provide crucial data for environmental health assessments. These research efforts help in understanding the distribution and impact of such compounds on wildlife and human health, guiding policy and regulatory decisions (Jiang et al., 2014).
Propriétés
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothietan-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S/c22-18(23)9-20(11-28(25,26)12-20)21-19(24)27-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYDFIYQFXYTGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothietan-3-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-4-isopropyl-1,5-dioxo-2-[3-(trifluoromethyl)benzyl]-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2706256.png)



![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide hydrochloride](/img/structure/B2706265.png)
![2-((1-(4-chlorophenyl)-6-morpholino-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2706266.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2706267.png)



![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2706276.png)